N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide
Description
N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide is a brominated indole derivative featuring a 2-chlorobenzamide substituent linked via an ethyl chain to the indole core. The compound’s structure includes a 5-bromo substitution on the indole ring and a 2-chloro group on the benzamide moiety. This dual halogenation pattern likely influences its physicochemical properties, such as polarity, crystallinity, and intermolecular interactions (e.g., halogen bonding) .
Properties
CAS No. |
920537-72-0 |
|---|---|
Molecular Formula |
C17H14BrClN2O |
Molecular Weight |
377.7 g/mol |
IUPAC Name |
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide |
InChI |
InChI=1S/C17H14BrClN2O/c18-12-5-6-16-14(9-12)11(10-21-16)7-8-20-17(22)13-3-1-2-4-15(13)19/h1-6,9-10,21H,7-8H2,(H,20,22) |
InChI Key |
UUQQRNYONCXTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Br)Cl |
Origin of Product |
United States |
Biological Activity
N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide, a compound with the molecular formula C17H14BrClN2O and a molecular weight of 377.7 g/mol, has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H14BrClN2O |
| Molecular Weight | 377.7 g/mol |
| CAS Number | 920537-72-0 |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves standard organic chemistry techniques. It is often synthesized through the reaction of 5-bromoindole with an appropriate chlorobenzoyl derivative, followed by amination to introduce the ethyl side chain. The specific methods can vary based on the desired yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests indicated a minimum inhibitory concentration (MIC) as low as 1 μg/mL against MRSA strains, demonstrating its effectiveness as a potential antibiotic agent .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In studies involving human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), the compound exhibited notable cytotoxic effects. For example, it reduced cell viability in A549 cells by approximately 35% at specific concentrations, indicating its potential as an anticancer therapeutic .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. The compound appears to induce apoptosis in cancer cells, leading to increased cell death and reduced proliferation .
Case Studies
- Antimicrobial Efficacy Against MRSA : A study demonstrated that this compound effectively inhibited the growth of MRSA with an MIC of 1 μg/mL. This finding positions the compound as a promising candidate for further development in combating antibiotic-resistant infections .
- Cytotoxicity in Cancer Cells : Research involving A549 and Caco-2 cell lines revealed that treatment with this compound led to significant reductions in cell viability (up to 35% for A549 cells). These results suggest potential applications in cancer therapy .
Scientific Research Applications
Pharmacological Properties
N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide has been studied for its effects on various biological targets, particularly in the context of neuropharmacology and oncology.
- Serotonin Receptor Modulation : The compound has shown promise in modulating serotonin receptors, specifically the 5-HT_1F receptor. This receptor is linked to several disorders, including migraine, anxiety, and depression. The activation of this receptor could lead to novel treatments for these conditions by enhancing serotonin neurotransmission .
- Antitumor Activity : Research indicates that certain indole derivatives exhibit anticancer properties. The compound's structure suggests it may inhibit specific cancer cell lines, potentially offering a new avenue for cancer therapy. For instance, studies on related compounds have demonstrated their ability to suppress the growth of rapidly dividing cancer cells, suggesting that this compound might also possess similar activity .
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity against various pathogens. Similar compounds have been evaluated for their effectiveness against antibiotic-resistant strains, highlighting a potential application in treating bacterial infections .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from indole derivatives. The synthetic route often includes:
- Formation of the Indole Ring : Utilizing bromination and subsequent reactions to introduce the bromo group at the 5-position of the indole.
- Amidation : Reacting the resulting intermediate with 2-chlorobenzoyl chloride to form the final amide product.
The compound's characterization can be performed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Case Studies and Research Findings
Several studies have documented the biological evaluation of this compound and its analogs:
- Neuropharmacological Studies : Investigations into its effects on serotonin receptors have shown that compounds with similar structures can significantly affect neurotransmission pathways related to mood disorders .
- Anticancer Efficacy : In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy .
- Antimicrobial Testing : Evaluation against strains like Staphylococcus aureus has revealed promising results, with some derivatives showing low MIC values, suggesting their potential as effective antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide with analogs differing in substituents, core scaffolds, or halogen placement. Key findings are summarized in Table 1.
Substituent Effects on Physicochemical Properties
- 5-Bromo vs. 5-Methoxy Indole Derivatives The replacement of bromine with methoxy (e.g., 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide, CAS: 313496-17-2 ) reduces molecular weight and alters polarity.
- Chlorine Position on Benzamide
Moving the chlorine from the 2- to 3-position (e.g., 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide ) disrupts molecular symmetry, impacting crystal packing. highlights that 2-chloro substitution in benzamides shortens the C(S)–C(O) bond length compared to unsubstituted analogs, enhancing planarity and possibly stability .
Core Scaffold Variations
- Indole-Benzamide vs. Quinazolinamine Hybrids
Compound 11h (N-(2-(5-bromo-1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazolin-4-amine ) replaces the benzamide with a 6,7-dimethoxyquinazolin-4-amine group. This modification introduces additional hydrogen-bond acceptors (quinazolinamine N-atoms) and increases molecular weight, likely enhancing binding affinity in kinase-targeted applications.
Table 1: Comparative Analysis of this compound and Analogs
Key Research Findings
2-Chloro substitution on benzamide enhances planarity and crystal stability via C–Cl···π interactions, as observed in related amides .
Synthetic Challenges
- Bromine’s steric bulk may reduce coupling efficiency during amide formation, necessitating optimized reaction conditions (e.g., elevated temperatures or coupling agents like HATU) .
Spectroscopic Signatures
- Indole N–H protons in brominated analogs resonate downfield (δ ~10.3) due to electron withdrawal, whereas methoxy-substituted indoles show upfield shifts (δ ~9.3–9.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
